Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate
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Overview
Description
Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate is a chemical compound with the molecular formula C8H15NO4S and a molecular weight of 221.28 g/mol . This compound is characterized by the presence of a tetrahydrothiopyranyl ring with a sulfone group, an amino group, and a methyl ester group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate typically involves the following steps:
Formation of the Tetrahydrothiopyranyl Ring: The starting material, 2H-Thiopyran-4-acetic acid, undergoes a series of reactions to form the tetrahydrothiopyranyl ring.
Oxidation to Sulfone: The tetrahydrothiopyranyl ring is then oxidized to introduce the sulfone group, resulting in the formation of 1,1-dioxido-4-tetrahydrothiopyranyl.
Esterification: Finally, the compound undergoes esterification to form the methyl ester group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can undergo further oxidation under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Reduced forms of the compound with different functional groups.
Substitution: Substituted derivatives with various nucleophiles.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can participate in redox reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-Amino-2-(1,1-dioxido-4-thiopyranyl)acetate: Similar structure but lacks the tetrahydro ring.
Methyl 2-Amino-2-(1,1-dioxido-4-pyranyl)acetate: Similar structure but with a different ring system.
Methyl 2-Amino-2-(1,1-dioxido-4-thiopyranyl)propanoate: Similar structure but with a different ester group.
Uniqueness
Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties. Its tetrahydrothiopyranyl ring with a sulfone group and the presence of both amino and ester groups make it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 2-amino-2-(1,1-dioxothian-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-13-8(10)7(9)6-2-4-14(11,12)5-3-6/h6-7H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFJCDYEIAEAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCS(=O)(=O)CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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